molecular formula C16H20O4 B11760193 1,3-Diacrylate adamantane

1,3-Diacrylate adamantane

Cat. No.: B11760193
M. Wt: 276.33 g/mol
InChI Key: YGGARCQQBAOLGB-UHFFFAOYSA-N
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Description

Adamantane (B196018) Derivatives in Advanced Polymer Systems: A Research Perspective

Adamantane's distinctive structure, composed of three fused cyclohexane (B81311) rings in a diamondoid lattice, imparts exceptional thermal stability and rigidity. acs.org When adamantane moieties are integrated into polymer backbones or as pendant groups, they can dramatically alter the material's physical and chemical properties. acs.org Research has consistently shown that adamantyl-containing polymers exhibit significantly higher glass transition temperatures (Tg), enhanced thermal stability, and improved mechanical strength compared to their conventional counterparts. acs.orgresearchgate.net

The incorporation of adamantane can be achieved through various chemical strategies, leading to a diverse range of adamantane-based polymers, including polyesters, polyamides, polyimides, and polyacrylates. acs.orgrsc.org For instance, adamantane-based polyimides have demonstrated excellent optical transparency and high thermal stability, making them suitable for applications in optics and optoelectronics. rsc.org Similarly, introducing adamantane into epoxy resins has been shown to improve their thermal, mechanical, and dielectric properties. researchgate.net The bulky nature of the adamantane cage restricts the mobility of polymer chains, leading to these enhanced characteristics. acs.orgresearchgate.net Furthermore, adamantane derivatives have been explored in the development of microporous organic polymers for applications such as gas storage and separation, owing to their ability to create materials with high structural stability and specific pore sizes. magtech.com.cn

Rationale for Investigating 1,3-Diacrylate Adamantane as a Functional Monomer

The investigation of this compound as a functional monomer is driven by the unique combination of properties conferred by its molecular structure. The adamantane core provides the aforementioned rigidity and thermal stability, while the two acrylate (B77674) functional groups at the 1 and 3 positions offer sites for polymerization and cross-linking. vulcanchem.com This bifunctionality is crucial for creating highly cross-linked polymer networks with superior thermomechanical properties.

The primary rationale for its use lies in its ability to significantly enhance the performance of polymer systems. The rigid adamantane backbone restricts chain mobility, which directly contributes to a higher glass transition temperature (Tg) in the resulting polymers. vulcanchem.com This is a critical attribute for materials intended for high-temperature applications. Moreover, polymers incorporating this compound have shown a notable increase in tensile strength, a direct consequence of the adamantane framework's rigidity. vulcanchem.com

The diacrylate functionality allows for efficient cross-linking via mechanisms such as radical polymerization, often initiated by UV light or heat. acs.org This makes this compound a valuable component in formulations for UV-curable coatings, adhesives, and dental materials, where rapid and controlled curing is essential. acs.orgresearchgate.net The resulting cross-linked structure provides not only thermal stability but also enhanced chemical and mechanical resistance.

Scope and Significance of Academic Research on this compound

Academic research into this compound and its precursor, 1,3-adamantanediol (B44800), is multifaceted, spanning fundamental synthesis to applied materials science. A significant area of investigation is its use in the formulation of advanced photopolymers, particularly for photoresists in microelectronics. lumtec.com.twacs.orgshdaeyeonchem.comgoogle.com The inclusion of the adamantane structure in photoresist materials can improve their etching resistance and thermal properties, which are critical for the fabrication of integrated circuits. acs.org

Another prominent research avenue is the development of high-performance dental resins. researchgate.netacs.org The compound's ability to form robust, cross-linked networks upon curing makes it an attractive candidate for dental composites and adhesives that require high strength and durability. researchgate.net

Furthermore, the broader family of adamantane-containing polymers is being explored for a wide array of applications, from drug delivery systems to advanced coatings. pensoft.netmdpi.com The unique properties of adamantane make it a versatile building block in the design of functional materials. The academic significance of this research lies in its potential to create a new class of high-performance polymers that can meet the demands of advanced technologies. The synthesis of this compound typically involves the esterification of 1,3-adamantanediol with acryloyl chloride. vulcanchem.com Scalable synthesis routes for 1,3-adamantanediol have also been a focus of research to ensure the availability of this key precursor for materials development. acs.org

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₂₀O₄
Molecular Weight276.33 g/mol
Density1.2 g/cm³
Boiling Point345°C
Flash Point164.8°C

Data sourced from vulcanchem.com

Key Research Findings on Adamantane-Containing Polymers

Polymer SystemKey FindingsReferences
Adamantane-based PolyimidesHigh glass transition temperatures (285–440 °C), excellent optical transparency (>80% at 400 nm). rsc.org
Adamantane-based Epoxy ResinsImproved thermal, mechanical, and dielectric properties; immobile epoxy structure due to restricted chain movement. researchgate.net
Polymers with this compound40% higher tensile strength in some polymers; high glass transition temperature (Tg) up to 180°C. vulcanchem.com
Adamantane-based PhotoresistsExcellent etching resistance and heat resistance. acs.org
Adamantane-based Dental ResinsPotential for use in dental composites due to robust, cross-linked network formation. researchgate.netacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

(3-prop-2-enoyloxy-1-adamantyl) prop-2-enoate

InChI

InChI=1S/C16H20O4/c1-3-13(17)19-15-6-11-5-12(7-15)9-16(8-11,10-15)20-14(18)4-2/h3-4,11-12H,1-2,5-10H2

InChI Key

YGGARCQQBAOLGB-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC12CC3CC(C1)CC(C3)(C2)OC(=O)C=C

Origin of Product

United States

Synthetic Methodologies for 1,3 Diacrylate Adamantane and Its Precursors

Synthesis of 1,3-Adamantanediol (B44800) as a Key Intermediate

1,3-Adamantanediol is a crucial building block for producing 1,3-diacrylate adamantane (B196018) and other disubstituted adamantane derivatives. Its rigid structure and the specific positioning of the hydroxyl groups make it a valuable component in materials science and drug discovery. The synthesis of this diol can be broadly categorized into two main approaches: those starting from adamantane itself and those utilizing 1,3-disubstituted adamantane derivatives. acs.org

A highly efficient and scalable method for synthesizing 1,3-adamantanediol involves the hydrolysis of 1,3-dihaloadamantanes. One prominent route begins with 3-hydroxyadamantane-1-carboxylic acid. acs.orgacs.org This starting material undergoes chlorination and decarbonylation when treated with thionyl chloride to yield 1,3-dichloro adamantane. acs.org This intermediate is then subjected to hydrolysis in a triethylamine-water solution to produce 1,3-adamantanediol. acs.orgacs.org This particular method is advantageous due to its high selectivity, impressive isolated yields of up to 95%, and purities reaching 99%. acs.orgacs.org

An alternative hydrolysis-based approach uses 1,3-dibromoadamantane (B19736) as the starting material. acs.org Hydrolysis of this compound in a pyridine-water solution can also yield 1,3-adamantanediol. acs.org

A summary of reaction conditions for hydrolysis-based routes is presented below:

Starting MaterialReagentsKey StepsYieldPurity
3-Hydroxyadamantane-1-carboxylic acidThionyl chloride, Triethylamine-waterChlorination, Decarbonylation, HydrolysisUp to 95%Up to 99%
1,3-DibromoadamantanePyridine-waterHydrolysis--

Synthesizing 1,3-adamantanediol directly from adamantane often requires the use of metal catalysts. acs.org Various metal catalysts, including cobalt, palladium, ruthenium, and others, have been employed for this transformation. acs.org However, these methods typically result in lower isolated yields and poor selectivity, often below 40%. acs.org One study did report a higher yield of 71%, but it generated a significant amount of sodium acetate (B1210297) solution as a byproduct. acs.org

Another approach involves the fragmentation of bicyclo[3.3.1]nonane derivatives. For instance, the fragmentation of 1,3-adamantanediol itself can be used to synthesize certain bicyclo[3.3.1]nonane structures. rsc.org

Functionalization Strategies for Adamantane Core Structures

The functionalization of the adamantane core is a key area of research for creating a wide array of derivatives with tailored properties. Direct C-H functionalization is a common strategy, often proceeding through radical or carbocation intermediates due to the high stability of these species on the adamantane scaffold. rsc.org The high bond dissociation energies of the C-H bonds in adamantane necessitate the use of highly reactive species for hydrogen atom abstraction. rsc.org

Functionalization can be directed to specific positions on the adamantane cage. For instance, the presence of a substituent at the 1-position can influence the regioselectivity of subsequent functionalization at the 3-position. mdpi.com This is crucial for the synthesis of 1,3-disubstituted derivatives like 1,3-diacrylate adamantane.

Direct Synthesis Approaches for this compound

The direct synthesis of this compound is achieved through the esterification of 1,3-adamantanediol. vulcanchem.com This reaction is typically carried out by treating the diol with acryloyl chloride in the presence of a base, such as triethylamine. vulcanchem.com To minimize side reactions and achieve high efficiency, the reaction is often conducted at low temperatures (e.g., 0°C) in an anhydrous solvent like tetrahydrofuran. vulcanchem.com This process can yield this compound with an efficiency of around 85%. vulcanchem.com

Preparation of 1,3-adamantanediol: As described in section 2.1.

Acrylation: Reaction of 1,3-adamantanediol with acryloyl chloride.

ReactantsBaseSolventTemperatureEfficiency
1,3-Adamantanediol, Acryloyl chlorideTriethylamineAnhydrous Tetrahydrofuran0°C~85%

Atom-Economic and Sustainable Synthesis Considerations for Adamantane Acrylates

In the context of adamantane acrylates, developing more atom-economical routes is a key research goal. This includes exploring catalytic methods that avoid the use of stoichiometric reagents. um-palembang.ac.id For instance, the development of catalytic systems for the direct C-H functionalization of adamantane with acrylates would represent a significant advancement in sustainable synthesis. chemrxiv.org

Solvent-free reaction conditions are another aspect of green chemistry being explored for the synthesis of adamantane-containing compounds. rsc.orgnih.gov For example, the Biginelli reaction has been used to synthesize adamantane-containing dihydropyrimidines under solvent-free conditions, offering high yields and short reaction times. rsc.orgnih.gov While not directly applied to this compound yet, these approaches highlight the potential for developing more environmentally friendly synthetic methodologies for adamantane derivatives.

Polymerization Pathways and Reaction Kinetics of 1,3 Diacrylate Adamantane

Free Radical Polymerization Mechanisms of 1,3-Diacrylate Adamantane (B196018)

The free radical polymerization of 1,3-diacrylate adamantane involves the standard steps of initiation, propagation, and termination. The process is initiated by the decomposition of a radical initiator, which then attacks one of the acrylate (B77674) double bonds, creating a new radical species. This radical then propagates by reacting with other monomer units, leading to chain growth. Due to the presence of two acrylate functionalities, crosslinking occurs, resulting in the formation of a three-dimensional network.

Kinetic studies of the free radical polymerization of this compound have provided insights into its reactivity. The propagation rate constant (k_p) for this compound has been reported to be 2.3 × 10³ L·mol⁻¹s⁻¹ at 25°C, which indicates a rapid polymerization process suitable for applications like fast-curing photopolymers. Current time information in Powiat rzeszowski, PL. The bulky adamantane moiety can influence the polymerization kinetics by affecting the mobility of the propagating chains and the accessibility of the reactive sites.

Table 1: Propagation Rate Constant for this compound

ParameterValueTemperature (°C)
Propagation Rate Constant (k_p)2.3 × 10³ L·mol⁻¹s⁻¹25

Photopolymerization of this compound Systems

Photopolymerization, or UV curing, is a widely used technique for the rapid polymerization of multifunctional acrylates like this compound. This method offers several advantages, including high curing speeds, low energy consumption, and spatial and temporal control of the polymerization process.

The kinetics of UV-initiated polymerization of diacrylate systems are often characterized by a rapid reaction rate and a strong autoacceleration effect at the beginning of the reaction. kpi.ua This is attributed to the Trommsdorff-Norrish effect, where the increasing viscosity of the polymerizing medium hinders termination reactions, leading to an increase in the concentration of propagating radicals. As the polymer network forms, the mobility of the monomer and propagating species decreases, which can lead to incomplete conversion of the acrylate double bonds. kpi.ua

The polymerization rate and the final conversion are significantly influenced by the intensity of the UV light. kpi.uamdpi.com Higher light intensities generally lead to a faster polymerization rate and a higher degree of cure. mdpi.com The kinetics of such reactions can be effectively studied using techniques like photo-differential scanning calorimetry (photo-DSC), which measures the heat flow during the exothermic polymerization reaction upon UV irradiation. mdpi.comnetzsch.comnih.gov

The choice of photoinitiator system is crucial for the efficient curing of this compound. Photoinitiators are compounds that, upon absorption of UV light, generate reactive species (free radicals or cations) that initiate polymerization. mdpi.com For free-radical polymerization of acrylates, Type I (cleavage) and Type II (hydrogen abstraction) photoinitiators are commonly used.

The concentration of the photoinitiator also plays a significant role in the curing process. An optimal concentration exists to achieve maximum conversion. researchgate.net Insufficient initiator concentration can lead to slow and incomplete curing, while an excessively high concentration can cause issues like inner filter effects, where the surface layers absorb most of the UV light, preventing sufficient curing of the bulk material. nih.gov Studies on other diacrylate systems have shown that increasing the photoinitiator concentration up to a certain point can increase the rate of polymerization and the final conversion. researchgate.netfelipeschneider.com.br

Commonly used photoinitiators for acrylate systems that could be applicable to this compound include benzophenone (B1666685) (a Type II initiator) and its derivatives, and various acylphosphine oxides (Type I initiators). researchgate.netkpi.ua The selection of the photoinitiator depends on the specific UV source and the desired curing characteristics.

Copolymerization Strategies Involving this compound

Copolymerization of this compound with other vinyl monomers is a versatile strategy to tailor the properties of the resulting polymer network. By incorporating different comonomers, properties such as flexibility, adhesion, and optical characteristics can be modified. The composition and microstructure of the copolymer are determined by the reactivity ratios of the comonomers.

Controlled Polymerization Techniques for Adamantane-Containing Acrylates

Controlled/living radical polymerization (CLRP) techniques offer precise control over the polymer architecture, including molecular weight, polydispersity, and functionality. Among these, Atom Transfer Radical Polymerization (ATRP) is a prominent method.

ATRP can be utilized to synthesize well-defined polymers with adamantane moieties. This can be achieved by using an adamantane-based initiator or by polymerizing adamantane-containing monomers. For a difunctional monomer like this compound, ATRP could potentially be used to create crosslinked networks with a more controlled structure compared to conventional free radical polymerization.

Research has demonstrated the synthesis of star polymers using multifunctional initiators with adamantane-like cores. nih.gov ATRP of acrylates from such cores allows for the growth of polymer arms with controlled length. While the direct ATRP of this compound to form a crosslinked network is complex due to the potential for intramolecular cyclization and gelation, it represents an area of interest for creating highly tailored network structures. Studies on the ATRP of amino-functionalized adamantyl acrylates have shown that the adamantyl group and other functionalities can influence the polymerization rate. acs.org

Polymer Network Architectures Incorporating 1,3 Diacrylate Adamantane

Cross-linked Polymer Network Formation with 1,3-Diacrylate Adamantane (B196018)

1,3-Diacrylate adamantane is a bifunctional monomer utilized to create highly cross-linked polymer networks. The defining feature of this molecule is the presence of two acrylate (B77674) groups attached to the rigid adamantane core at the 1 and 3 positions. vulcanchem.com These acrylate groups are susceptible to radical-initiated polymerization, a process that can be triggered by thermal or photochemical means. vulcanchem.comuiowa.edu

During polymerization, the activation of the acrylate double bonds leads to the formation of long polymer chains. The bifunctional nature of this compound allows it to connect different polymer chains, creating a three-dimensional network. vulcanchem.com The adamantane unit itself does not participate in the polymerization but acts as a robust, space-filling junction point. This incorporation of the bulky adamantane cage into the polymer backbone results in materials with significantly improved properties compared to those using more conventional, flexible cross-linkers. vulcanchem.comooc.co.jp For instance, polymers incorporating this compound have demonstrated a 40% higher tensile strength than their conventional counterparts. vulcanchem.com This enhancement is attributed to the rigidity of the adamantane framework. vulcanchem.com

The process of forming these networks can be controlled to tailor the final material properties. Photopolymerization, an environmentally friendly technique known for its fast reaction rates at ambient temperatures, is often employed. uiowa.edu However, uncontrolled photopolymerization can lead to the formation of heterogeneous microgels, which can compromise the material's mechanical properties. uiowa.edu The use of controlled radical photopolymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT), can mediate the polymerization process, delaying gelation and leading to more homogeneous network structures with enhanced toughness and flexibility. uiowa.edu

The properties of polymers cross-linked with adamantane-based acrylates show marked improvements in thermal stability and chemical resistance. ooc.co.jp The rigid and sterically hindered nature of the adamantane structure contributes to these enhancements. ooc.co.jpacs.org

Table 1: Comparative Properties of Adamantane Cross-linkers and Cured Films

This table presents data on the physical properties of adamantane-based cross-linking agents and the performance characteristics of the resulting cured polymer films, highlighting the impact of the adamantane moiety.

Property Adamantane Cross-linker (DARTMA) Conventional Cross-linker (TCDDA) Observation
Volatility Lower Higher Adamantane cross-linkers exhibit lower volatility. ooc.co.jp
Water Absorption (Thermal Cure) Very Low Higher The thermal cured film from the adamantane cross-linker shows significantly lower water absorption. ooc.co.jp
Water Absorption (Photo Cure) Higher than thermal cure - The water absorption is influenced by the curing method, which affects the reaction rate of the acrylate groups. ooc.co.jp

| Heat Resistance | Lower | Higher | The lower heat resistance is attributed to a lower crosslinking density in this specific formulation. ooc.co.jp |

Interpenetrating Polymer Network (IPN) Design featuring Adamantane Moieties

An Interpenetrating Polymer Network (IPN) is a unique class of polymer blend consisting of two or more distinct polymer networks that are physically interlaced on a molecular scale but not covalently bonded to each other. wikipedia.orgmdpi.com This intricate entanglement prevents the networks from being separated without breaking chemical bonds. wikipedia.org The primary advantage of an IPN architecture is the ability to combine the properties of different polymers into a single, stable material, often resulting in synergistic effects. cyu.fr

Adamantane moieties can be incorporated into IPNs to impart specific properties. The synthesis of an IPN typically involves forming at least one network in the presence of the other(s). cyu.fr This can be done sequentially, where one network is formed after the other, or simultaneously, where both networks are formed at the same time but via different, non-interfering polymerization mechanisms (e.g., radical and cationic polymerization). wikipedia.orgmdpi.com Photopolymerization is a particularly useful technique for creating IPNs as it allows for the selective initiation of different polymerization reactions using specific wavelengths of light. mdpi.com

While direct examples of IPNs using this compound as a primary component are specific, the principles of IPN design allow for its inclusion. For example, a network could be formed from this compound via radical polymerization while a second network, such as an epoxy, is formed simultaneously through a cationic mechanism within the first network. mdpi.com The resulting material would benefit from the thermal stability and rigidity of the adamantane-acrylate network, combined with the properties of the second polymer. The morphology of IPNs consists of finely dispersed or bicontinuous phases, and the stability of these phases over time is a key advantage over simple polymer blends, which can undergo phase separation. wikipedia.organr.fr

Star Polymer Architectures from Adamantane-Based Cores

Star polymers are a type of branched polymer with multiple linear polymer chains, or "arms," radiating from a central core. The adamantane molecule, with its well-defined, multi-functionalizable structure, serves as an excellent core for synthesizing star polymers. mdpi.comescholarship.org These architectures are distinct from the cross-linked networks described earlier, as the polymer chains extend outwards from the core rather than forming an interconnected mesh.

The synthesis of adamantane-cored star polymers can be achieved through various controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). acs.orgdergipark.org.tr In a typical synthesis, an adamantane-based initiator is used, from which polymer arms are grown. For example, researchers have synthesized four-arm star-shaped polymers by initiating polymerization from an adamantane core. mdpi.com Molecular simulations have also been used to study star polymers with as many as 16 diblock copolymer arms attached to a central adamantane molecule. escholarship.org

A key finding is that star polymers with a rigid adamantane core exhibit higher thermodynamic stability compared to those with more flexible cores. mdpi.com This stability is reflected in a lower critical micelle concentration (CMC), indicating a greater tendency to form stable aggregates in solution. mdpi.com

Table 2: Comparison of Adamantane-Cored and Pentaerythritol-Cored Star Polymers

This table summarizes a comparative study on the properties of amphiphilic star-shaped polymers, focusing on the influence of the core structure.

Property Adamantane Core Pentaerythritol Core Reference
Core Structure Bulky and rigid Flexible and aliphatic mdpi.com
Critical Micelle Concentration (CMC) 0.0050 mg/mL 0.0087 mg/mL mdpi.com

| Drug Loading Content (LC) | 10.39% | 8.94% | mdpi.com |

The architecture of these star polymers, particularly the nature of the arms (e.g., diblock copolymers with hydrophobic and hydrophilic segments), makes them promising candidates for applications such as drug delivery. mdpi.comescholarship.org The adamantane core provides a stable anchor, while the polymer arms can be designed to encapsulate or interact with specific molecules. mdpi.com

Supramolecular Polymer Assemblies Modulated by Adamantane Recognition Elements

Supramolecular chemistry offers a powerful route to creating "smart" polymer materials that can assemble and disassemble in response to external stimuli. researchgate.net This is achieved through non-covalent interactions, such as hydrogen bonding or host-guest chemistry. researchgate.net The adamantane group is a highly effective "guest" molecule in host-guest systems due to its size, shape, and hydrophobicity. nih.gov

It forms stable inclusion complexes with various "host" macrocycles, most notably cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). nih.gov The association constants for adamantane derivatives with β-cyclodextrin are typically in the range of 10³–10⁵ M⁻¹, indicating a strong and specific interaction. nih.gov This predictable and robust molecular recognition is exploited to build complex polymer assemblies. nih.gov

In this approach, polymer chains are functionalized with either adamantane groups (the guest) or cyclodextrin (B1172386) groups (the host). When these complementary polymers are mixed in an aqueous solution, the adamantane and cyclodextrin units complex with each other, acting as non-covalent cross-links to form a self-assembling network. beilstein-journals.orgunlp.edu.ar Unlike the permanent bonds in a chemically cross-linked network, these supramolecular cross-links are reversible.

This reversibility allows the material's properties, such as viscosity or its ability to hold and release molecules, to be tuned. nih.govbeilstein-journals.org For example, the lower critical solution temperature (LCST) of a thermoresponsive polymer functionalized with adamantane groups can be precisely adjusted by adding cyclodextrin. nih.gov Similarly, self-assembling networks of poly(acrylate)s, one substituted with β-cyclodextrin and the other with adamantane, have been designed for the controlled complexation and release of small molecules. beilstein-journals.org The formation and thermodynamics of these host-guest complexes within the polymer network have been quantified using techniques like isothermal titration calorimetry (ITC). beilstein-journals.org

Table 3: Thermodynamic Data for Host-Guest Complexation in Poly(acrylate) Networks

This table shows the thermodynamic parameters for the complexation between β-cyclodextrin-substituted poly(acrylate) (PAAβ-CDen) and various adamantyl-substituted poly(acrylates) in an aqueous solution.

Guest Polymer Association Constant (K) / 10³ dm³ mol⁻¹ Enthalpy Change (ΔH) / kJ mol⁻¹ Entropic Contribution (TΔS) / kJ mol⁻¹
PAAADen 28.2 ± 0.15 -27.81 ± 0.55 -2.42 ± 0.05
PAAADhn 28.4 ± 0.15 -25.74 ± 0.48 -0.35 ± 0.01
PAAADddn 39.5 ± 0.08 -22.36 ± 0.09 3.85 ± 0.08

Data sourced from a study on self-assembling aqueous networks. beilstein-journals.org

Structure Property Interrelationships in 1,3 Diacrylate Adamantane Derived Materials

Impact of Adamantane (B196018) Cage Structure on Polymer Chain Conformation and Packing

The adamantane moiety, a diamondoid hydrocarbon composed of three fused cyclohexane (B81311) rings in a chair conformation, is a highly symmetrical and rigid structure. researchgate.net When 1,3-diacrylate adamantane is polymerized, this bulky cage is incorporated into the polymer backbone or as a cross-linking agent. This has a profound impact on the polymer chain's ability to move and arrange itself.

The primary effect of the adamantane cage is steric hindrance. Its sheer bulk restricts the rotational freedom of the polymer chains, leading to a stiffer and less flexible network. researchgate.netresearchgate.net This rigidity at the molecular level translates to enhanced thermal stability and mechanical strength in the final material. researchgate.net Unlike linear polymer chains that can easily fold and pack into dense, crystalline structures, the presence of the adamantane cage disrupts this regular packing. researchgate.net This inhibition of close chain packing leads to polymers that are generally amorphous rather than crystalline. researchgate.net

The introduction of adamantane can also create a significant amount of free volume within the polymer matrix. ntu.edu.tw The irregular shape and bulkiness of the adamantane cage prevent efficient packing of the polymer chains, leading to the formation of voids or "free volume" at the molecular level. ntu.edu.twicm.edu.pl This increased free volume can influence several material properties, including density, gas permeability, and dielectric constant. researchgate.netntu.edu.tw

Influence of Cross-linking Density on Network Properties

This compound is a difunctional monomer, meaning each molecule has two acrylate (B77674) groups that can participate in polymerization. This allows it to act as a cross-linker, forming a three-dimensional polymer network. vulcanchem.com The density of these cross-links is a critical parameter that dictates many of the material's macroscopic properties.

A higher cross-linking density, achieved by increasing the proportion of this compound in a formulation, generally leads to a more rigid and robust material. The network becomes more constrained, which enhances properties like hardness, tensile strength, and thermal stability. vulcanchem.combohrium.com For example, polymers incorporating this compound have shown a 40% higher tensile strength compared to conventional counterparts due to the rigidity of the adamantane framework. vulcanchem.com

Interestingly, a lower cross-linking density resulting from the bulky adamantane can sometimes be advantageous. For instance, it can contribute to an increase in the free volume of the polymer network, which can be beneficial for applications requiring low dielectric constants. ntu.edu.tw The interplay between the inherent rigidity of the adamantane cage and the resulting cross-linking density is therefore a key consideration in material design. Studies on other multi-functional acrylates have shown that cross-linking density positively affects properties like water absorption resistance. ooc.co.jp

Correlations between Molecular Design and Macroscopic Material Performance

The specific design of polymers incorporating this compound allows for the tailoring of macroscopic properties for specific applications. By strategically combining the adamantane monomer with other monomers, a wide range of performance characteristics can be achieved.

Thermal Properties: A consistent finding across numerous studies is that the incorporation of adamantane significantly enhances the thermal stability of polymers. researchgate.netacs.orgresearchgate.net The rigid, cage-like structure restricts thermal motion of the polymer chains, leading to high glass transition temperatures (Tg) and decomposition temperatures. researchgate.netvulcanchem.com For example, polymers based on this compound can exhibit a glass transition temperature as high as 180°C. vulcanchem.com Poly(1,3-adamantane)s have shown high thermal stability, with a 10% weight loss temperature of 470°C. researchgate.net

Mechanical Properties: The rigidity of the adamantane cage directly translates to improved mechanical performance. researchgate.net Polymers containing adamantane often exhibit increased tensile strength, modulus, and hardness. ntu.edu.twvulcanchem.com For instance, a modified polyurethane acrylate (PUA) with 1,3-adamantanediol (B44800) showed a tensile strength of 12.02 MPa and an elongation at break of 111.35%. ntu.edu.tw

Optical and Dielectric Properties: The nonpolar and symmetric nature of the adamantane structure contributes to desirable optical and electrical properties. Adamantane-containing polymers often exhibit high transparency and a low dielectric constant (Dk). researchgate.netntu.edu.tw The increase in free volume caused by the bulky adamantane group helps to lower the dielectric constant. ntu.edu.tw A photocurable PUA resin incorporating 1,3-adamantanediol achieved a low dielectric constant of 2.26 and a low loss tangent of 0.018 at 10 GHz. ntu.edu.tw

The following table summarizes the correlation between the molecular design feature of incorporating adamantane and the resulting macroscopic properties based on various research findings.

Molecular Design FeatureResulting Macroscopic PropertyResearch Finding
Rigid Adamantane Cage High Thermal StabilityPolymers with adamantane exhibit high glass transition temperatures (Tg) and decomposition temperatures due to restricted chain mobility. researchgate.netacs.orgresearchgate.netvulcanchem.com Poly(1,3-adamantane)s show stability up to 400°C. researchgate.net
Bulky Adamantane Structure Enhanced Mechanical StrengthIncorporation of adamantane leads to increased tensile strength and hardness. ntu.edu.twvulcanchem.com Tensile strength can be 40% higher than conventional analogs. vulcanchem.com
Symmetric, Nonpolar Cage Low Dielectric ConstantThe structure creates free volume and has low polarizability, reducing the dielectric constant (Dk). researchgate.netntu.edu.tw Values as low as Dk = 2.26 have been reported. ntu.edu.tw
Disruption of Chain Packing High Optical TransparencyThe amorphous nature of adamantane-containing polymers leads to high transparency (>95%). researchgate.net
Hydrophobic Adamantane Moiety Low Water AbsorptionThe hydrocarbon nature of adamantane results in polymers with low water absorption rates. researchgate.netooc.co.jp

Understanding Free Volume and Molecular Mobility in Adamantane-Modified Polymers

The concept of "free volume" refers to the microscopic space between polymer chains that is not occupied by the molecules themselves. icm.edu.pl The size and distribution of this free volume are critical as they govern the mobility of polymer chains and, consequently, many material properties. icm.edu.plresearchgate.net

The incorporation of the bulky and irregularly shaped adamantane cage into a polymer matrix is a highly effective way to increase free volume. ntu.edu.tw The adamantane units prevent the polymer chains from packing closely together, creating larger interstitial voids compared to polymers with more linear or flexible components. researchgate.netntu.edu.tw

This increase in free volume has several important consequences:

Increased Gas Permeability: The larger free volume elements can facilitate the diffusion of small molecules, such as gases, through the polymer matrix. researchgate.net

Impact on Glass Transition Temperature (Tg): The relationship between free volume and Tg is complex. While increased free volume can sometimes lower Tg by providing more space for chain segments to move, the inherent rigidity of the adamantane cage and its restriction of chain mobility is a much more dominant effect. researchgate.net This is why adamantane-containing polymers almost universally exhibit a high Tg, despite their large free volume. researchgate.netntu.edu.tw

Techniques like Positron Annihilation Lifetime Spectroscopy (PALS) can be used to directly probe the size and distribution of free volume elements in polymers. icm.edu.plresearchgate.net Studies on polymers with bulky side groups have shown a clear correlation between the size of the side group, the increase in free volume, and the resulting changes in material properties. ntu.edu.tw For example, thermomechanical analysis (TMA) of adamantane-containing polyurethane acrylates showed that samples with higher adamantane content had higher thermal expansion coefficients, indicating a greater free volume. ntu.edu.tw This demonstrates that the molecular architecture of this compound is a powerful tool for engineering the free volume and, by extension, the performance of advanced polymeric materials.

Advanced Applications of 1,3 Diacrylate Adamantane in Functional Materials

High-Performance Polymer Resins for Additive Manufacturing

The incorporation of 1,3-diacrylate adamantane (B196018) into polymer resins for additive manufacturing, particularly for processes like Digital Light Processing (DLP) and vat photopolymerization, has led to the creation of materials with superior performance characteristics. The bulky, non-polar nature of the adamantane cage is instrumental in enhancing the properties of the resulting 3D-printed objects.

Digital Light Processing (DLP) 3D Printing Formulations

In Digital Light Processing (DLP) 3D printing, a light source is used to selectively cure liquid photopolymer resins layer by layer. rahn-group.comnih.gov The inclusion of 1,3-diacrylate adamantane (ADDA) in these resins offers significant improvements in the thermal and dielectric properties of the printed parts. researchgate.net

Research has shown that adding ADDA to formulations, such as those based on trimethylolpropane (B17298) tri-acrylate (TMPTA), can mitigate issues like cracking and warping that are common in highly cross-linked systems. researchgate.net The rigid and bulky adamantane structure helps to create a stable polymer network. researchgate.net For instance, a study demonstrated that while both 1-adamantyl methacrylate (B99206) (ADMA) and ADDA could produce crack-free samples, only the ADDA-containing formulation maintained a low coefficient of thermal expansion (CTE) and a reduced dissipation factor (Df) at high frequencies. researchgate.net This makes these materials particularly suitable for 3D-printed electronics, such as curvilinear circuit boards that can withstand lead-free reflow processes without deforming. researchgate.net

The introduction of the adamantane structure into polyurethane acrylate (B77674) (PUA) resins for DLP has also been explored to lower the dielectric constant of the material. ntu.edu.tw The three-dimensional adamantane group increases the free volume within the polymer matrix, which in turn reduces the dielectric constant and improves mechanical properties. ntu.edu.tw

Vat Photopolymerization (VPP) in Precision Manufacturing

Vat photopolymerization (VPP) is an additive manufacturing technique known for its high resolution and accuracy, making it ideal for precision manufacturing in fields like medicine, dentistry, and engineering. rahn-group.compurdue.edu The process relies on a liquid photopolymer held in a vat that is selectively cured by a light source. rahn-group.com The properties of the final object are largely determined by the chemical composition of the resin.

This compound is used in VPP to enhance the performance of the printed parts. Its rigid structure contributes to higher thermal stability and mechanical strength in the resulting polymers. vulcanchem.comresearchgate.net In a study aimed at improving the properties of methyl methacrylate-based resins, this compound was added to a tri-functional acrylate (TMPTA) network. researchgate.net The resulting polymer exhibited not only enhanced thermal stability but also a lower dielectric loss, properties that are critical for high-frequency electronic applications. researchgate.net The ability of ADDA to form crack-free, dimensionally stable parts makes it a key component for precision manufacturing where tight tolerances and material reliability are paramount. researchgate.net

Optoelectronic Materials with Enhanced Dielectric Properties

The inherent properties of the adamantane cage—namely its bulky, symmetric, and non-polar hydrocarbon structure—make this compound a prime candidate for creating advanced optoelectronic materials. ntu.edu.tw Its incorporation into polymer systems is a key strategy for developing materials with low dielectric constants and properties suitable for photolithography.

Low Dielectric Constant Polymer Development for Microelectronics

Research has demonstrated that incorporating adamantane units into polymers leads to a significant reduction in their dielectric properties. For example, a photocurable polyurethane acrylate (PUA) resin containing 1,3-adamantanediol (B44800), a precursor to this compound, exhibited a low dielectric constant (Dk) of 2.26 and a low loss tangent (Df) of 0.018 at 10 GHz. ntu.edu.tw These values are considerably lower than those of standard materials like FR-4 substrates. ntu.edu.tw Similarly, fluoro-containing polymers with adamantane units have shown Dk values as low as 2.26 at frequencies from 1 to 10 MHz. rsc.org Positron annihilation lifetime spectroscopy (PALS) studies have confirmed that the presence of adamantane units creates larger micropores within the polymer, which is a direct cause of the lower dielectric constant. rsc.org

Dielectric Properties of Adamantane-Containing Polymers

Polymer SystemFrequencyDielectric Constant (Dk)Dielectric Loss (Df)Reference
Polyurethane Acrylate (PUA) with 1,3-Adamantanediol10 GHz2.260.018 ntu.edu.tw
Fluoro-polymer with Adamantane Units1-10 MHz2.260.00114 rsc.org
Acrylate Polymer with 1,3-Adamantyl Di-acrylate (ADDA)10 GHzNot specified0.02 researchgate.net

Photoresist Materials for Lithographic Applications

Photoresists are light-sensitive materials used in photolithography to create patterns on substrates, a fundamental process in manufacturing microelectronics. patsnap.comresearchgate.net Adamantane-based polymers, including those derived from this compound, are widely used in photoresist formulations, particularly for deep-UV (DUV) lithography. researchgate.netnih.gov

The rigid adamantane structure provides excellent thermal stability and etch resistance to the photoresist material. nih.govrsc.org This is crucial for maintaining the integrity of the patterned features during the harsh plasma etching processes that follow lithography. nih.gov Acrylate copolymers designed for DUV lithography that incorporate adamantane have been shown to be effective as thermal nanoimprint lithography (NIL) resists, capable of producing patterns with resolutions as fine as 100 nm. nih.govrsc.org

Furthermore, the hydrophobicity of the adamantane group can be used to control the dissolution behavior of the photoresist in the alkaline developers. nih.gov By tuning the ratio of hydrophobic adamantyl monomers to hydrophilic monomers in the polymer, the solubility can be precisely controlled, which is critical for achieving high-resolution patterns and reducing line-edge roughness. patsnap.comnih.gov Patents describe acrylate film-forming resins containing adamantane structures that improve solubility in developers after exposure, leading to enhanced resolution and pattern morphology. patsnap.com

Specialty Polymers for Biomedical Material Development

The unique properties of this compound also lend themselves to the development of specialty polymers for biomedical applications. The biocompatibility and hydrophobicity of adamantane are key features that can be exploited in this field. vulcanchem.com

Polymers containing adamantane have been investigated for various biomedical uses. For instance, the selective reactivity of the acrylate groups with thiols via Michael addition allows for the use of this compound in thiol-ene click chemistry to form biomedical hydrogels. vulcanchem.com In these hydrogels, the hydrophobicity imparted by the adamantane core can improve the mechanical strength without negatively affecting biocompatibility. vulcanchem.com

Additionally, adamantane-functionalized polymers have been synthesized for applications that rely on molecular recognition. nih.gov The adamantane group can form inclusion complexes with cyclodextrins, which are generally recognized as safe for biomedical use. nih.gov This interaction can be used to tune the properties of the polymer, such as its lower critical solution temperature (LCST), which is a valuable characteristic for creating "smart" materials that respond to temperature changes in a biological environment. nih.gov Block copolymers containing adamantane moieties have also been synthesized for creating structured materials like micro- and nanofibers through processes such as electrospinning, which have potential applications in tissue engineering and drug delivery. tandfonline.com

Table of Compounds

Materials for Dental Resins and Restoratives

In the field of dental materials, the quest for durable and biocompatible restorative composites is ongoing. Traditional monomers like Bisphenol A-glycidyl methacrylate (Bis-GMA) and urethane (B1682113) dimethacrylate (UDMA) have been widely used but present certain limitations. nih.gov Bis-GMA's high viscosity necessitates the use of diluting monomers that can compromise mechanical properties, and concerns have been raised about the estrogenic activity of its precursor, bisphenol A. nih.govmdpi.com While UDMA is a common alternative, resins based on it can exhibit lower mechanical strength. nih.gov

The incorporation of adamantane-based monomers, such as this compound, into dental resin formulations is a promising approach to overcome these challenges. The rigid, three-dimensional structure of the adamantane cage can enhance the mechanical properties and reduce polymerization shrinkage of the resulting composite. ntu.edu.twnih.gov Research has shown that introducing adamantane moieties can increase the glass transition temperature and thermal stability of polymers. tandfonline.comresearchgate.net

Studies on novel dimethacrylate monomers for dental applications have highlighted the potential of structures that can improve the mechanical strength of cured resins. researchgate.net For instance, the development of new urethane diacrylates has shown that monomers with aromatic or aliphatic rings can yield cured resins with a higher elastic modulus and strength compared to UDMA-based resins. nih.gov While not directly this compound, this research underscores the principle of using rigid core structures to enhance performance. The introduction of adamantane into polymer backbones has been shown to improve the intrinsic properties of the polymer matrix for dental applications. ntu.edu.tw

The table below summarizes the properties of experimental dental resins, illustrating the impact of monomer chemistry on performance.

Monomer SystemFlexural Strength (MPa)Elastic Modulus (GPa)Reference
UDMA-based resinBaselineBaseline nih.gov
Experimental Urethane DiacrylateUp to 21% higher than UDMAUp to 40% higher than UDMA nih.gov
BisGMA/TEGDMA~181 (dry)- mdpi.com

Note: This table provides a comparative look at the improvements seen with novel monomers designed to enhance mechanical properties, a key goal for incorporating structures like this compound.

Polymer-Based Systems for Controlled Release Matrices

The inherent properties of adamantane, such as its chemical stability, hydrophobicity, and biocompatibility, make it an attractive component for drug delivery systems (DDS). pensoft.net Adamantane-based polymers can be engineered to create materials with controllable mechanical and physicochemical characteristics, which are crucial for designing controlled release matrices. pensoft.net These matrices can improve drug bioavailability, reduce adverse effects, and enable sustained drug release. pensoft.net

The hydrophobic nature of the adamantane cage within a polymer matrix can influence the release kinetics of encapsulated drugs. pensoft.net For drug delivery applications, polymers are designed to be biodegradable, often through the inclusion of labile ester or anhydride (B1165640) linkages that are susceptible to hydrolysis or enzymatic cleavage. nih.gov The release of a drug from such a degradable polymer matrix can be governed by surface erosion, cleavage of polymer bonds, or diffusion of the physically entrapped drug. nih.gov

The incorporation of this compound allows for the formation of cross-linked polymer networks. The density of this cross-linking can be tailored to control the swelling of the matrix in an aqueous environment, which in turn influences the diffusion rate of the drug. Swelling-controlled systems are those where the ingress of water not only activates drug release but also modulates the release rate. researchgate.net

Research in controlled release systems often involves evaluating the release profiles of model drugs from polymer matrices. The release kinetics can be fitted to various mathematical models, such as the Korsmeyer-Peppas model, to understand the release mechanism. researchgate.net

Polymer Matrix FeatureInfluence on Controlled ReleaseKey Adamantane Contribution
Cross-link DensityControls matrix swelling and drug diffusion rateDiacrylate groups enable network formation
HydrophobicityModulates water uptake and interaction with hydrophobic drugsThe adamantane cage is highly hydrophobic
BiodegradabilityAllows for matrix erosion and drug release over timeCan be combined with degradable polymer backbones

Functional Coatings and Films with Tailored Characteristics

The integration of this compound into polymer formulations for coatings and films can significantly enhance their functional characteristics. The rigid adamantane structure contributes to improved thermal stability and mechanical properties, such as hardness and abrasion resistance. vulcanchem.com For example, UV-curable coatings containing this compound can achieve a pencil hardness of 9H. vulcanchem.com

The low water absorption property of adamantane-containing polymers is another key advantage for coatings, as it improves insulation reliability in electronic applications. ooc.co.jp Research has demonstrated that films made with an adamantane cross-linker show lower water absorption rates compared to those made with conventional cross-linkers like Tricyclodecane dimethanol diacrylate (TCDDA). ooc.co.jp

Furthermore, the introduction of adamantane moieties can be used to tailor the dielectric properties of coatings. Adamantane's bulky, non-polar nature can increase the free volume within a polymer matrix, thereby reducing the dielectric constant (Dk). ntu.edu.twpolyu.edu.hkresearchgate.net This is particularly valuable for manufacturing insulating materials for high-frequency electronics, where a low Dk is essential for reducing signal delay and improving signal transmission quality. ntu.edu.twpolyu.edu.hk Photocurable resins containing 1,3-adamantanediol, a precursor to this compound, have been developed with a low dielectric constant of 2.26 at 10 GHz. ntu.edu.twacs.org

The table below highlights the enhanced properties of functional coatings incorporating adamantane structures.

PropertyConventional Cross-linker (e.g., TCDDA)Adamantane Cross-linker (DARTMA)Reference
Water Absorption RateHigherLower ooc.co.jp
Pencil Hardness-9H vulcanchem.com
Dielectric Constant (Dk)Higher (e.g., FR-4: ~4)Lower (e.g., PUA with ADO: 2.26) ntu.edu.tw

Nanocomposite Formulations Integrating this compound

Nanocomposites are materials where a polymer matrix is enhanced with nanoscale fillers to achieve superior properties. mdpi.com The integration of this compound into nanocomposite formulations offers a route to further enhance the performance of these advanced materials. Adamantane's organic nature provides better compatibility with polymer matrices compared to many inorganic nanofillers. polyu.edu.hk

In polymer nanocomposites, this compound can act as a reactive cross-linking agent that also reinforces the matrix due to its rigid structure. This can lead to improvements in the thermal and mechanical properties of the nanocomposite. researchgate.net The bulky adamantane groups can reduce the polymer's cross-link density in a controlled way, increasing free volume and enhancing mechanical and dielectric properties. researchgate.net

For instance, in the development of materials for 3D printing electronics, adamantane derivatives have been added to acrylate-based resins to improve thermal stability and lower the dielectric constant. researchgate.net The addition of 1,3-adamantyl di-acrylate (ADDA) to a trimethylolpropane tri-acrylate (TMPTA) polymer network resulted in crack-free printed samples with a low coefficient of thermal expansion and a reduced dielectric loss tangent (Df) of 0.02 at 10 GHz. researchgate.net

The combination of this compound with other nanofillers, such as boron nitride (BN) powder, can lead to synergistic effects. In a study on photocurable polyurethane acrylate (PUA) resins, the addition of a small amount of BN powder (1 wt%) to an adamantane-containing resin further reduced the dielectric loss. ntu.edu.tw This demonstrates the potential of creating multi-component nanocomposites with highly tailored properties for specific applications, such as flexible circuit boards for 5G devices. ntu.edu.tw

Nanocomposite SystemKey ImprovementResulting PropertyReference
TMPTA / ADDAReduced cracking and warpingLow CTE (82.86 ppm/°C), Df = 0.02 @ 10 GHz researchgate.net
PUA / ADO / BNReduced dielectric lossDf = 0.006 ntu.edu.tw

Advanced Characterization Methodologies for 1,3 Diacrylate Adamantane Polymers

Spectroscopic Techniques for Structural Elucidation and Curing Monitoring

Spectroscopic methods are indispensable tools for probing the chemical structure of 1,3-diacrylate adamantane (B196018) polymers and monitoring their formation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of 1,3-diacrylate adamantane and its corresponding polymers. Due to the compact and rigid cage structure of the adamantane core, NMR spectra can exhibit overlapping signals, making spectral interpretation challenging. researchgate.net However, the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques facilitates the unambiguous assignment of proton (¹H) and carbon (¹³C) signals. researchgate.net

In the ¹H NMR spectrum of the this compound monomer, characteristic signals for the acrylate (B77674) vinyl protons are expected in the range of 5.8-6.4 ppm. The protons of the adamantane cage typically appear as a complex series of multiplets in the upfield region, approximately between 1.5 and 2.5 ppm. Upon polymerization, the disappearance of the vinyl proton signals provides direct evidence of the reaction progress.

The ¹³C NMR spectrum of the monomer will show distinct resonances for the carbonyl carbon of the acrylate group (~165 ppm), the vinyl carbons (~128-131 ppm), and the various carbons of the adamantane cage. The high symmetry of the adamantane moiety can lead to fewer signals than the actual number of carbon atoms. scielo.org.za For polymers, the vinyl carbon signals will be absent, and new signals corresponding to the saturated carbons of the polymer backbone will appear. Dynamic NMR experiments can also be employed to study the rotational dynamics of the bulky adamantane side groups in the polymer chain. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Adamantane-Containing Acrylate Monomers and Polymers.

Functional Group Monomer Chemical Shift (ppm) Polymer Chemical Shift (ppm)
Acrylate Vinyl Protons 5.8 - 6.4 Absent
Adamantane Cage Protons 1.5 - 2.5 1.5 - 2.5

Note: The chemical shift ranges are approximate and can vary based on the specific polymer structure and solvent used.

Fourier-Transform Infrared (FTIR) spectroscopy is a versatile and widely used technique for monitoring the curing process of this compound. researchgate.net The polymerization can be readily followed by observing the decrease in the intensity of absorption bands associated with the acrylate double bonds. azom.com

Key spectral features for monitoring the polymerization include:

C=C Stretching Vibration: The band around 1637 cm⁻¹ is characteristic of the carbon-carbon double bond in the acrylate group. azom.comgammadata.se The intensity of this peak diminishes as the polymerization proceeds.

C=O Stretching Vibration: The strong absorption band around 1729 cm⁻¹ corresponds to the carbonyl group of the ester linkage. researchgate.net While this band remains present in the polymer, its position and shape may shift slightly due to changes in the chemical environment upon polymerization.

C-H Bending Vibrations: The out-of-plane bending vibrations of the vinyl C-H bonds, typically found around 810 cm⁻¹, also decrease in intensity during curing.

C-O Stretching Vibration: The stretching vibration of the C-O bond in the ester group is observed around 1100-1300 cm⁻¹. researchgate.net

By tracking the disappearance of the C=C stretching band relative to a reference band that remains constant during the reaction (e.g., the C=O stretching band), the degree of conversion can be quantified. spectroscopyonline.com

Table 2: Key FTIR Absorption Bands for Monitoring the Curing of this compound.

Wavenumber (cm⁻¹) Assignment Change Upon Polymerization
~1729 C=O stretch (ester) Remains (may shift slightly)
~1637 C=C stretch (acrylate) Decreases
~1410 C-H in-plane bend (vinyl) Decreases
~1100-1300 C-O stretch (ester) Remains

Real-time Infrared (RTIR) spectroscopy is a powerful adaptation of FTIR that allows for the in situ monitoring of rapid polymerization reactions, such as the photopolymerization of diacrylates. researchgate.net This technique provides kinetic data by recording a series of IR spectra in rapid succession as the curing process occurs. researchgate.net

By continuously monitoring the decrease in the acrylate C=C bond absorption, typically at ~1637 cm⁻¹, a conversion versus time profile can be generated. researchgate.net From this data, crucial kinetic parameters can be determined, including:

Polymerization Rate (Rp): The rate of monomer consumption, which is the first derivative of the conversion-time curve.

Ultimate Conversion: The maximum degree of conversion achieved under the specific reaction conditions.

Induction Period: The initial delay before the onset of rapid polymerization, which can be influenced by factors such as the presence of oxygen. researchgate.net

RTIR studies can investigate the influence of various factors on the polymerization kinetics, such as initiator concentration, light intensity (in photopolymerization), and temperature. researchgate.net For this compound, the bulky adamantyl group may influence the polymerization rate and the final conversion due to steric hindrance, which can be precisely quantified using RTIR.

Thermal Analysis for Material Stability and Transition Behavior

Thermal analysis techniques are essential for characterizing the thermal stability and phase transitions of polymers derived from this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature in a controlled atmosphere. It is a standard method for assessing the thermal stability of polymers. mdpi.com Polymers containing adamantane moieties are known for their excellent thermal stability, which is attributed to the rigid and stable cage structure of adamantane. researchgate.net

A typical TGA thermogram for a crosslinked polymer of this compound would be expected to show:

High Onset of Decomposition: A negligible weight loss until a high temperature is reached, indicating the point at which thermal degradation begins.

Decomposition Temperature (Td): Often reported as the temperature at which 5% or 10% weight loss occurs. For adamantane-containing polymers, these temperatures are generally high, often exceeding 400°C. researchgate.net

Char Yield: A significant amount of residual mass at high temperatures, which is characteristic of highly crosslinked and thermally stable polymers.

The heating rate can influence the observed decomposition temperatures; therefore, it is a critical experimental parameter to report. dntb.gov.ua

Table 3: Expected TGA Data for a Polymer of this compound.

Parameter Expected Value Range
Onset of Decomposition > 350 °C
Temperature at 5% Weight Loss (T₅) 380 - 450 °C
Temperature at 10% Weight Loss (T₁₀) 400 - 480 °C

Note: These values are illustrative and depend on the specific polymer architecture and experimental conditions.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. azom.com DSC is particularly useful for determining the glass transition temperature (Tg) of amorphous polymers. hu-berlin.de The Tg is a critical parameter as it defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.

The incorporation of the bulky and rigid adamantane group into a polymer network is known to significantly restrict the mobility of the polymer chains. researchgate.net This restricted mobility leads to a substantial increase in the glass transition temperature. For polymers of this compound, a high Tg is expected, reflecting the rigid nature of the crosslinked network.

A DSC thermogram for such a polymer would typically show a step-like change in the heat capacity at the glass transition temperature. azom.com The Tg is usually taken as the midpoint of this transition. hu-berlin.de

Table 4: Representative Glass Transition Temperatures (Tg) for Adamantane-Containing Polymers.

Polymer System Tg (°C)
Poly(1-adamantyl methacrylate) ~160 - 180
Poly(2-adamantyl methacrylate) ~205

Note: The Tg values can be influenced by factors such as the degree of conversion, crosslink density, and the heating rate used during the DSC measurement. nih.gov

Morphological and Nanostructural Characterization

The morphology and nanostructure of this compound polymers are critical to understanding their bulk properties. These characteristics are primarily investigated using high-resolution microscopy techniques.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface and internal structure of polymers. For crosslinked poly(this compound), SEM is employed to study the surface topography of cured samples, revealing features such as surface roughness, cracks, and the distribution of any filler materials. The fracture surface of mechanically tested samples can also be examined to understand failure mechanisms.

TEM, which requires ultrathin sample sections, provides higher resolution images of the internal nanostructure. In the context of this compound polymers, TEM could be used to investigate the homogeneity of the crosslinked network. The presence of the bulky adamantane units may lead to variations in crosslink density, which could be visualized as regions of differing electron density. While specific studies on the morphology of poly(this compound) are not widely available, analysis of related adamantane-containing polymers suggests that the rigid cage structure can influence chain packing and potentially lead to the formation of distinct nanoscale domains.

Table 1: Representative Morphological Features Observable by SEM and TEM for Adamantane-Based Polymer Networks

FeatureSEM ObservationTEM Observation
Surface Topography Visualization of smoothness or roughnessNot applicable
Fracture Surface Analysis of brittle or ductile fracture modesNot applicable
Crosslink Homogeneity Indirectly inferred from fracture patternsImaging of variations in network density at nanoscale
Nanodomain Formation May not be resolvedVisualization of phase-separated or aggregated domains

Atomic Force Microscopy (AFM) offers a complementary approach to SEM and TEM for surface characterization at the nanoscale. AFM can operate in various modes to provide information not only on topography but also on local mechanical and viscoelastic properties. For this compound polymers, tapping-mode AFM would be particularly useful to map the surface topography without causing significant damage to the polymer network.

Furthermore, AFM techniques such as phase imaging can reveal variations in surface hardness and adhesion, which can be correlated with the distribution of adamantane moieties and the crosslink density. The rigid nature of the adamantane cage is expected to result in localized regions of higher stiffness, which would be detectable by AFM.

Rheological Characterization of Polymer Solutions and Melts

The rheological behavior of the uncured this compound monomer, as well as the resulting polymer solutions or melts before complete curing, provides critical information for processing and application. Rheological measurements are typically performed using a rheometer, which can apply controlled stress or strain and measure the resulting deformation or flow.

For the uncured diacrylate monomer, viscosity measurements as a function of temperature and shear rate are important for understanding its flow characteristics during molding or coating processes. After polymerization begins, the rheological properties change dramatically. The viscosity increases significantly as the polymer network forms, eventually leading to a gel point where the material transitions from a liquid to a solid-like state.

Dynamic oscillatory measurements are particularly insightful for characterizing the viscoelastic properties of the curing system. The storage modulus (G') and loss modulus (G'') are monitored as a function of time or temperature. G' represents the elastic component, while G'' represents the viscous component. The crossover point of G' and G'' is often used to define the gel time. The final cured polymer is expected to have a high storage modulus due to the rigid adamantane units and the high crosslink density. While specific rheological data for this compound is scarce, studies on other diacrylate systems, such as poly(ethylene glycol) diacrylate (PEGDA), show a characteristic increase in both G' and G'' during polymerization, with G' eventually dominating in the fully cured state.

Table 2: Expected Rheological Profile During Curing of this compound

Curing StageExpected ViscosityStorage Modulus (G')Loss Modulus (G'')G' vs. G''
Uncured Monomer LowLowHighG'' > G'
During Curing IncreasingIncreasingIncreasingG' and G'' increase
Gel Point Approaches infinityCrosses over G''Crosses over G'G' = G''
Fully Cured Polymer Solid (not measurable)High and dominantLowG' >> G''

Note: This table represents a typical rheological progression for a curing diacrylate system and is intended to be illustrative due to the lack of specific experimental data for this compound.

Dielectric Spectroscopy for Electrical Performance Evaluation

Dielectric spectroscopy is a powerful technique for evaluating the electrical properties of polymers and understanding the relationship between their structure and dielectric performance. This method involves applying an alternating electric field to the material and measuring its response over a wide range of frequencies. The key parameters obtained are the dielectric constant (permittivity) and the dielectric loss (dissipation factor).

In the case of this compound polymers, the presence of polar ester groups in the acrylate linkages will contribute to the dielectric constant. However, the high concentration of the nonpolar adamantane units is expected to result in a polymer with a relatively low dielectric constant compared to other polyacrylates. Dielectric spectroscopy measurements on these materials would involve characterizing the dielectric constant and loss tangent as a function of frequency and temperature. These measurements would be crucial for assessing their suitability for high-frequency applications.

Mechanical Property Assessment

The mechanical properties of this compound polymers are of paramount importance for structural applications. The rigid adamantane core is anticipated to significantly enhance the mechanical strength and stiffness of the resulting polymer network.

Tensile testing is a fundamental method for determining the mechanical response of a material to a pulling force. Key parameters obtained from a tensile test include the tensile strength (the maximum stress the material can withstand before breaking), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility). Due to the rigid adamantane structure and the crosslinked nature of the polymer, poly(this compound) is expected to exhibit high tensile strength and a high Young's modulus, but with limited elongation at break, characteristic of a rigid and somewhat brittle material. It has been reported that polymers incorporating this compound can demonstrate a 40% higher tensile strength than conventional analogs, a testament to the reinforcing effect of the adamantane cage.

Flexural strength, or bending strength, is another critical mechanical property, particularly for materials that will be subjected to bending loads. It is determined by a three-point or four-point bending test. Similar to tensile strength, the flexural strength of this compound polymers is expected to be high, reflecting the material's resistance to deformation under load.

Table 3: Anticipated Mechanical Properties of Poly(this compound) in Comparison to a Conventional Polyacrylate

PropertyConventional PolyacrylatePoly(this compound) (Expected)
Tensile Strength ModerateHigh
Young's Modulus ModerateHigh
Elongation at Break Moderate to HighLow
Flexural Strength ModerateHigh

Note: The values in this table are qualitative and based on the expected influence of the adamantane structure. Specific numerical data for the homopolymer of this compound is not widely available in the reviewed scientific literature.

Impact Resistance Testing

The incorporation of the this compound monomer into a polymer network is expected to significantly influence its mechanical properties, particularly its ability to withstand sudden impact. The inherent rigidity of the adamantane structure can enhance the material's toughness and energy absorption capabilities. Standardized methods such as the Izod and Charpy impact tests are employed to quantify this resistance. pacorr.com In these tests, a pendulum strikes a notched specimen, and the energy absorbed to fracture the sample is measured, providing a value for the material's impact strength. entecpolymers.commatweb.com

Due to the highly crosslinked and rigid nature of polymers formed from difunctional monomers like this compound, they can be compared to other highly crosslinked dimethacrylate networks used in demanding applications. nih.gov Research on analogous dental restorative composite resins, which rely on highly crosslinked dimethacrylate matrices, demonstrates that the chemical structure of the crosslinking monomer is a critical determinant of impact resistance. nih.gov The addition of various crosslinking agents to a poly(methyl methacrylate) (PMMA) matrix, for instance, has been shown to alter the final impact strength, although the relationship is complex and depends on factors like crosslink density and chain flexibility. mdpi.comnih.gov

Table 1: Representative Notched Izod Impact Strength of Analogous Highly Crosslinked Polymer Systems This table presents data from structurally similar polymer systems to provide context for the expected performance of adamantane-based polymers. The values are illustrative and the exact performance of a this compound polymer would require direct experimental measurement.

Polymer SystemBase MatrixCrosslinking Agent (wt%)Notched Izod Impact Strength (J/m)
System APoly(methyl methacrylate)None (Control)21.4
System BPoly(methyl methacrylate)Ethylene Glycol Dimethacrylate (15%)~23.5
System CBis-GMA/TEGDMA ResinN/A (Dental Composite Matrix)30-50
Hypothesized System Acrylate Copolymer This compound (20%) Est. >30

Water Absorption and Swelling Behavior Analysis

The analysis of water absorption and swelling is critical for determining the environmental stability and dimensional integrity of a polymer. Polymers based on this compound are predicted to exhibit low water uptake due to the hydrophobic nature of the adamantane cage. Adamantane is a nonpolar, saturated cycloaliphatic structure, and its incorporation into a polymer backbone significantly reduces the material's affinity for water. researchgate.net

The swelling behavior of a crosslinked polymer network in a solvent is governed by the balance between the thermodynamic affinity of the polymer for the solvent and the elastic restoring force of the crosslinked network. univ-lille.fr For hydrogels, which are designed to absorb large amounts of water, hydrophilic monomers are used. nih.gov Conversely, for materials requiring high stability in aqueous environments, hydrophobic monomers are selected. Studies on methacrylate (B99206) polymers have shown that introducing adamantyl groups leads to lower water absorption compared to conventional polymers like PMMA. researchgate.net

The degree of swelling can be quantified by immersing a cured polymer sample in water and measuring its weight change over time until equilibrium is reached. The swelling ratio is typically calculated as the ratio of the weight of the swollen sample to the initial dry weight. mdpi.com For a highly crosslinked, hydrophobic polymer network derived from this compound, the equilibrium swelling ratio is expected to be very low, indicating excellent water resistance and dimensional stability. This behavior is advantageous for applications where the material must maintain its mechanical and electrical properties upon exposure to moisture.

Table 2: Comparative Equilibrium Water Uptake in Acrylate Polymer Systems This table illustrates the effect of incorporating hydrophobic adamantyl groups on water absorption, based on findings from related polymer systems.

Polymer CompositionKey Monomer TypeHydrophobicityEquilibrium Water Uptake (%)
Poly(methyl methacrylate) (PMMA)Standard AcrylateModerate1.5 - 2.0
P(ADMA-co-MMA)Adamantyl MethacrylateHigh< 0.5
Poly(N-isopropylacrylamide) HydrogelHydrophilic AcrylamideLow (Designed for swelling)> 1000
Poly(this compound) Network Adamantane Diacrylate Very High (Predicted) < 0.3 (Predicted)

Computational and Modeling Approaches for Polymer System Design

Computational modeling provides powerful predictive tools for understanding polymer behavior at the molecular level, guiding the design of new materials with tailored properties. Molecular dynamics and quantum chemical calculations offer insights that complement experimental characterization.

Molecular Dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. For polymers containing this compound, MD simulations can predict key bulk properties by modeling a representative volume of the crosslinked network. sumdu.edu.ua

A primary focus of MD simulations for such systems is the analysis of free volume. mdpi.com The bulky, rigid structure of the adamantane unit prevents efficient chain packing, leading to the creation of significant fractional free volume (FFV) within the polymer matrix. MD simulations can quantify the size, distribution, and connectivity of these free volume elements. This is crucial as FFV influences many properties, including glass transition temperature (Tg), mechanical modulus, and the diffusion of small molecules through the polymer. nih.govnih.gov

Furthermore, MD simulations can elucidate the dynamics of the polymer chains. By tracking atomic trajectories, researchers can analyze the segmental mobility of the polymer backbone. The adamantane crosslinks are expected to severely restrict chain motion, leading to a high glass transition temperature and enhanced thermal stability. mdpi.com Simulations can quantify this effect by calculating parameters like the mean squared displacement of atoms, which provides a measure of chain mobility as a function of temperature. nih.gov By predicting properties such as the coefficient of thermal expansion and mechanical moduli under simulated stress or strain, MD provides a pathway to optimize the polymer network structure for specific performance targets. nih.gov

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of the this compound monomer itself. These calculations provide fundamental insights that govern how the monomer will polymerize and what characteristics the resulting polymer will have. nih.gov

A key parameter derived from DFT is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is an indicator of the chemical reactivity and stability of a molecule. vulcanchem.com A larger gap generally implies higher stability. For this compound, a calculated HOMO-LUMO gap of 4.2 eV suggests high stability under oxidative conditions. vulcanchem.com

Future Research Trajectories and Emerging Opportunities

Development of Novel Adamantane-Based Acrylate (B77674) Monomers with Tailored Functionality

A significant avenue for future research lies in the synthesis of new adamantane-based acrylate monomers derived from or inspired by 1,3-diacrylate adamantane (B196018). The goal is to move beyond the basic diacrylate structure to incorporate a wider range of functional groups, enabling the creation of polymers with precisely controlled properties.

Researchers are exploring the introduction of various substituents onto the adamantane cage to influence characteristics such as solubility, refractive index, and thermal stability. acs.org For example, the incorporation of fluorine atoms can lead to materials with low surface energy and unique optical properties. rsc.org Conversely, adding hydrophilic moieties could enhance biocompatibility for biomedical applications.

The development of monomers with different reactive groups alongside the acrylates is another promising direction. This could facilitate dual-curing mechanisms or post-polymerization modifications, allowing for the creation of complex polymer architectures. For instance, a monomer containing both an acrylate and a clickable handle (like an alkyne or azide) would enable the subsequent attachment of biomolecules or other functional polymers.

Table 1: Potential Functional Groups for Tailored Adamantane-Based Acrylate Monomers

Functional GroupPotential Property Enhancement
Alkyl ChainsIncreased hydrophobicity, improved solubility in nonpolar solvents
Phenyl GroupsEnhanced thermal stability, higher refractive index
Hydroxyl GroupsIncreased hydrophilicity, potential for hydrogen bonding
Carboxylic AcidspH-responsiveness, sites for further functionalization
Halogens (F, Cl, Br)Modified electronic properties, flame retardancy

The synthesis of these novel monomers will require the exploration of advanced organic synthesis techniques to achieve high yields and purity. mdpi.com The resulting polymers are expected to find applications in specialized areas such as high-performance optics, dental resins, and advanced coatings. researchgate.net

Integration of 1,3-Diacrylate Adamantane in Stimuli-Responsive Polymer Systems

Stimuli-responsive polymers, or "smart" polymers, can undergo significant changes in their properties in response to external triggers like temperature, pH, or light. researchgate.netyoutube.com The rigid and bulky nature of the adamantane core makes this compound an excellent candidate for incorporation into these systems.

One key area of exploration is the use of adamantane as a guest molecule in host-guest chemistry, often involving cyclodextrins. nih.govmdpi.com The adamantane moiety can form stable inclusion complexes with cyclodextrin (B1172386) hosts. By incorporating this compound into a polymer network and using cyclodextrins as cross-linkers, it is possible to create hydrogels that can be reversibly assembled and disassembled through competitive guest displacement or changes in temperature. This could have applications in drug delivery, where a therapeutic agent could be released in response to a specific biological cue. acs.org

Furthermore, the incorporation of this compound into pH-responsive polymers is a promising research direction. acs.org The adamantane group can influence the pKa of neighboring acidic or basic groups, leading to sharper and more tunable pH transitions. These materials could be used in sensors, actuators, and controlled-release formulations.

Future work will likely focus on creating more complex stimuli-responsive systems, such as those that can respond to multiple stimuli simultaneously. For example, a polymer network containing both adamantane for thermal responsiveness and pH-sensitive groups could be designed to respond to both temperature and acidity changes in its environment.

Exploration of Sustainable and Environmentally Benign Synthesis and Processing Routes

As with all chemical manufacturing, there is a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis and processing of adamantane-based polymers. Future research will focus on reducing the environmental impact of producing this compound and its derivatives.

This includes the development of "green" synthesis routes that minimize the use of hazardous solvents and reagents, reduce energy consumption, and generate less waste. rsc.org For example, researchers are investigating the use of biocatalysis and flow chemistry to improve the efficiency and sustainability of the synthesis of adamantane precursors like 1,3-adamantanediol (B44800). acs.org

In terms of processing, there is a push towards more environmentally benign polymerization techniques. This could involve the use of water as a solvent for polymerization where possible, or the development of solvent-free, UV-curable formulations. UV-curing is particularly attractive as it is a rapid, energy-efficient process that generates minimal volatile organic compounds (VOCs).

The lifecycle of adamantane-based polymers is also a key consideration. Research into the recyclability and biodegradability of these materials will be crucial for their long-term viability. While the inherent stability of the adamantane cage presents challenges for biodegradation, the development of polymers with cleavable linkages could offer a path towards more sustainable materials.

Advanced Computational Design of Adamantane-Modified Polymer Architectures

Computational modeling and simulation are becoming indispensable tools in materials science, and the design of adamantane-based polymers is no exception. rsc.org Advanced computational methods can be used to predict the properties of polymers containing this compound, thereby accelerating the discovery of new materials with desired functionalities.

Molecular dynamics simulations can provide insights into how the rigid adamantane units affect the chain dynamics, morphology, and mechanical properties of the resulting polymers. nih.gov These simulations can help researchers understand the relationship between the molecular structure of the polymer and its macroscopic properties, such as its glass transition temperature and modulus.

Quantum chemical calculations can be employed to predict the electronic properties of novel adamantane-based monomers, which is particularly important for applications in electronics and optics. These calculations can also be used to study the reaction mechanisms of polymerization, helping to optimize reaction conditions.

An emerging area is the use of inverse design strategies, where computational algorithms are used to design polymer structures that meet a specific set of target properties. rsc.org This approach could be used to design adamantane-modified polymers with, for example, a specific refractive index, thermal expansion coefficient, or gas permeability. researchgate.net

Table 2: Computational Techniques for Designing Adamantane-Based Polymers

Computational TechniqueApplication in Polymer Design
Molecular Dynamics (MD)Predicting mechanical properties, glass transition temperature, and morphology.
Density Functional Theory (DFT)Calculating electronic properties, reaction energetics, and spectroscopic signatures.
Coarse-Grained SimulationsStudying the self-assembly of block copolymers and polymer blends over large length and time scales.
Machine Learning/Inverse DesignAccelerating the discovery of new polymers with targeted properties. rsc.org

Synergistic Combinations with Nanomaterials for Multifunctional Composites

The combination of this compound-based polymers with nanomaterials offers a powerful strategy for creating multifunctional composites with enhanced properties. The adamantane moiety can play a crucial role in improving the compatibility and interaction between the polymer matrix and the nanofiller.

For instance, the incorporation of nanoparticles such as silica, titania, or carbon nanotubes into a polymer matrix derived from this compound can lead to significant improvements in mechanical strength, thermal stability, and electrical conductivity. The bulky adamantane groups can act as molecular spacers, preventing the aggregation of nanoparticles and ensuring their uniform dispersion throughout the polymer matrix. mdpi.com

Furthermore, the adamantane units can be functionalized to interact specifically with the surface of the nanomaterials, leading to strong interfacial adhesion. This is critical for effective load transfer from the polymer matrix to the nanofiller, which is essential for achieving enhanced mechanical properties.

Future research in this area will focus on the development of hierarchical composites with controlled structures at multiple length scales. For example, researchers might aim to create composites where adamantane-functionalized nanoparticles are precisely arranged within a self-assembled block copolymer matrix. Such materials could exhibit a unique combination of properties, making them suitable for applications in areas such as aerospace, electronics, and biomedical devices.

Q & A

Q. What protocols ensure reproducible synthesis of this compound for photopolymerization studies?

  • Methodological Answer : Use radical initiators (e.g., AIBN) in anhydrous tetrahydrofuran under nitrogen. Monitor acrylation via FT-IR (C=O stretch at 1720 cm⁻¹) and confirm yield via <sup>1</sup>H-NMR (δ 5.8–6.4 ppm for acrylate protons). Post-polymerization, analyze crosslinking density using swelling tests in toluene .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.